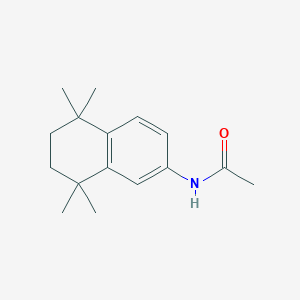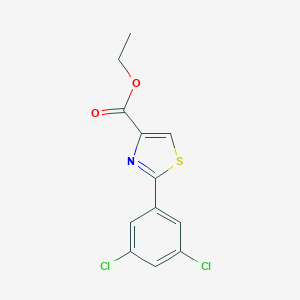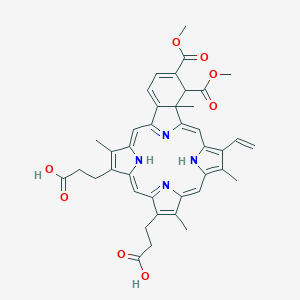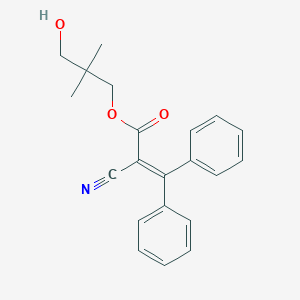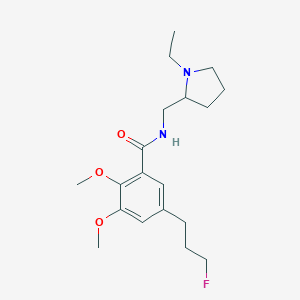
N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is also known by the name of FPBM, and it is a derivative of the benzamide class of compounds.
Mécanisme D'action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide involves its binding to the dopamine D3 receptor. This binding leads to a modulation of the receptor's activity, which in turn affects the release of dopamine in the brain. The exact mechanism of action is still being studied, but it is believed to involve the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to have an effect on the release of dopamine in the brain, which is involved in the regulation of reward and motivation. It has also been shown to have an effect on the activity of the dopamine D3 receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide in lab experiments include its high affinity for the dopamine D3 receptor, its potential use as a PET tracer, and its potential use in studies related to drug addiction and other psychiatric disorders. The limitations include the need for further studies to determine its exact mechanism of action, its potential side effects, and its limited availability.
Orientations Futures
For the study of N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide include further studies to determine its exact mechanism of action, its potential use in the treatment of drug addiction and other psychiatric disorders, and its potential use as a PET tracer for imaging the dopamine D3 receptor in vivo. Other future directions could include the development of new derivatives of this compound with improved properties and the optimization of its synthesis method.
Méthodes De Synthèse
The synthesis method for N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide involves the reaction of 3-fluoropropylbenzene with N-ethyl-2-pyrrolidinone in the presence of a catalyst. The resulting product is then reacted with 2,3-dimethoxybenzoyl chloride to yield the final product. The synthesis method has been optimized to yield a high purity product with a high yield.
Applications De Recherche Scientifique
N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide has been extensively studied for its potential use in scientific research. It has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This has led to its use in studies related to drug addiction and other psychiatric disorders. It has also been studied for its potential use as a PET tracer for imaging the dopamine D3 receptor in vivo.
Propriétés
Numéro CAS |
126247-33-4 |
|---|---|
Formule moléculaire |
C19H29FN2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C19H29FN2O3/c1-4-22-10-6-8-15(22)13-21-19(23)16-11-14(7-5-9-20)12-17(24-2)18(16)25-3/h11-12,15H,4-10,13H2,1-3H3,(H,21,23) |
Clé InChI |
CRDCKDWZBHLFAS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)CCCF)OC)OC |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)CCCF)OC)OC |
Synonymes |
5-fluoropropylepidepride 5-fluoropropylepidepride, (R)-isomer 5-fluoropropylepidepride, 18F-labeled cpd, (R)-isomer 5-fluoropropylepidepride, 18F-labeled cpd, (S)-isomer 5-FPrEpid N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




